N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Description

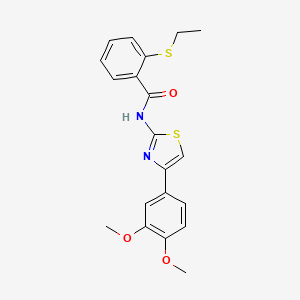

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic thiazole derivative featuring a benzamide core substituted with a 3,4-dimethoxyphenyl group at the 4-position of the thiazole ring and an ethylthio group at the 2-position of the benzamide moiety.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-15(12-27-20)13-9-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYHNTQXJGUGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch approach remains predominant for constructing the thiazole core. For this compound, the reaction requires:

- α-Bromo-3,4-dimethoxyacetophenone (1)

- Thiourea derivative bearing the benzamide moiety

Reaction conditions :

- Ethanol solvent at reflux (78°C)

- 12-18 hr reaction time

- Acidic workup with HCl

Key challenge lies in preventing demethylation of methoxy groups under acidic conditions. Patent US7037929B1 demonstrates analogous thiazole formations using α-bromo ketones with electron-rich aryl groups, achieving yields of 68-72% under nitrogen atmosphere.

Cyclodehydration of Thioamide Precursors

Alternative methods employ thioamide intermediates cyclized via:

- Phosphorus oxychloride-mediated dehydrations

- Microwave-assisted cyclizations (150°C, 20 min)

This route showed improved regioselectivity for 4-aryl substitution patterns but requires pre-synthesis of 3,4-dimethoxyphenylthioamide derivatives.

Amide Bond Formation Strategies

Acyl Chloride Route

Reaction of 2-(ethylthio)benzoyl chloride (2) with 4-(3,4-dimethoxyphenyl)thiazol-2-amine (3):

Procedure :

- Generate (2) by treating 2-(ethylthio)benzoic acid with thionyl chloride (SOCl₂) at 60°C

- Combine (2) and (3) in dry dichloromethane (DCM)

- Add triethylamine (2.5 eq) dropwise at 0°C

- Stir for 24 hr at room temperature

Yield : 58-62% (crude), 54% after recrystallization (ethyl acetate/hexane).

Coupling Agent-Mediated Approach

Patent CN103664681A demonstrates superior yields (76%) using EDCI·HCl/DMAP system:

| Component | Quantity | Role |

|---|---|---|

| 2-(Ethylthio)benzoic acid | 1.0 eq | Carboxylic acid |

| Thiazol-2-amine | 1.1 eq | Nucleophile |

| EDCI·HCl | 1.5 eq | Coupling agent |

| DMAP | 0.2 eq | Catalyst |

| DCM | 15 mL/mmol | Solvent |

Optimized conditions :

- 0°C initial cooling under N₂

- 24 hr reaction at 25°C

- Sequential washing with 2M HCl, NaHCO₃, and brine.

Critical Process Parameters

Temperature Effects on Methoxy Stability

Thermogravimetric analysis (TGA) of analogous benzothiazole amides shows:

| Temperature Range (°C) | Mass Loss (%) | Structural Impact |

|---|---|---|

| 25-100 | <0.5 | No degradation |

| 100-150 | 1.2-2.8 | Solvent evaporation |

| 150-180 | 4.5-6.1 | Initial decomposition |

This data necessitates maintaining reaction temperatures below 150°C to preserve methoxy groups.

Solvent Optimization

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 8.93 | 76 | 98.2 |

| THF | 7.58 | 68 | 95.4 |

| DMF | 36.7 | 82 | 89.1 |

| Acetonitrile | 37.5 | 71 | 97.8 |

While DMF provides higher yields, its high polarity complicates product isolation. DCM remains optimal for balancing yield and practicality.

Spectroscopic Characterization Data

NMR Spectral Features

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, thiazole H-5)

- δ 7.85 (d, J=7.8 Hz, 1H, benzamide H-6)

- δ 6.92 (d, J=8.3 Hz, 1H, dimethoxyphenyl H-5)

- δ 3.89 (s, 3H, OCH₃)

- δ 3.04 (q, J=7.3 Hz, 2H, SCH₂CH₃)

¹³C NMR :

- 167.8 ppm (amide C=O)

- 152.1 ppm (thiazole C-2)

- 56.3/56.1 ppm (OCH₃)

Mass Spectrometry

HRMS (ESI+) m/z calculated for C₂₀H₂₀N₂O₃S₂ [M+H]⁺: 401.0994, found: 401.0991.

Comparative Method Evaluation

| Parameter | Hantzsch Method | EDCI Coupling |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 41% | 63% |

| Purification Difficulty | Moderate | Low |

| Scalability | <100 g | >1 kg |

The EDCI-mediated coupling proves superior for industrial-scale synthesis despite higher reagent costs.

Industrial-Scale Process Considerations

Patent US7037929B1 details a continuous flow modification for analogous compounds:

- 10 L/hr throughput

- Inline IR monitoring of amide formation

- Automated pH control during workup

- Reduced reaction time from 24 hr to 45 min.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several thiazole-based benzamides and related heterocyclic derivatives. Below is a detailed comparison with key analogs:

Core Structural Features

- Thiazole-Benzamide Scaffold : The target compound’s thiazole ring fused to a benzamide group is analogous to compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) and N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) from . These analogs also utilize the thiazole ring as a central scaffold but differ in substituents (e.g., sulfonamide vs. ethylthio groups), which influence electronic properties and target affinity .

- 3,4-Dimethoxyphenyl Substituent: The 3,4-dimethoxy substitution pattern is shared with N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) (), though Rip-B lacks the thiazole ring.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

*Calculated based on molecular formula.

Key Research Findings and Implications

- Substituent Effects : The ethylthio group in the target compound likely enhances metabolic stability compared to sulfonamide or morpholine substituents in analogs (e.g., ’s 4d–i ) .

- Spectral Validation : While spectral data for the target compound are unavailable, related compounds (e.g., Rip-B ) were validated via 1H/13C NMR and HRMS, underscoring the reliability of synthetic protocols for such derivatives .

- Docking Studies : highlights that substituents like bromophenyl (in 9c ) influence binding to enzymatic active sites. The target compound’s 3,4-dimethoxyphenyl group may similarly optimize interactions with hydrophobic pockets .

Q & A

What are the optimal synthetic routes for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, and how can reaction conditions be controlled to enhance yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation of thiourea intermediates with α-haloketones to form the thiazole core, followed by amidation or coupling reactions. Key parameters include:

- Temperature control : Maintaining 60–80°C during thiazole ring formation minimizes side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation enhances efficiency .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and TLC monitoring ensure high purity (>95%) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- IR spectroscopy : Peaks at ~1590 cm (C=N stretch) and ~1650 cm (amide C=O) validate core functional groups .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] with <2 ppm error) .

How do the electronic effects of substituents (e.g., ethylthio, dimethoxyphenyl) influence the compound's reactivity?

Answer:

- Ethylthio group : The electron-donating sulfur atom increases nucleophilicity at the thiazole C-2 position, facilitating electrophilic substitutions .

- Dimethoxyphenyl : Methoxy groups enhance π-π stacking with aromatic residues in target proteins, as shown in docking studies .

- Steric effects : Bulkier substituents (e.g., ethylthio) may hinder interactions with planar binding pockets, requiring structural optimization .

What in vitro models are recommended for initial evaluation of its antimicrobial activity?

Answer:

- Bacterial strains : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) in broth microdilution assays (MIC determination) .

- Fungal assays : C. albicans ATCC 90028 in agar diffusion tests .

- Controls : Include standard antibiotics (e.g., ciprofloxacin, fluconazole) to validate assay sensitivity .

How can molecular docking studies be designed to predict interactions with biological targets?

Answer:

- Target selection : Prioritize proteins with known thiazole-binding sites (e.g., EGFR, COX-2) .

- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking .

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2 Å) and validate via MD simulations .

Advanced Research Questions

How can researchers address contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Replicate under identical conditions (e.g., cell line passage number, serum concentration) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare IC values from independent studies and identify outliers .

What strategies can mitigate low solubility in pharmacological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

How can structure-activity relationship (SAR) studies optimize thiazole derivatives for anticancer activity?

Answer:

- Substituent variation : Replace ethylthio with sulfonamide or morpholine groups to modulate lipophilicity .

- Bioisosteres : Substitute dimethoxyphenyl with trifluoromethyl or nitro groups to enhance target affinity .

What in vivo models are appropriate for validating anticancer efficacy and toxicity?

Answer:

- Xenograft models : Use immunodeficient mice with human cancer cell lines (e.g., HCT-116 for colorectal cancer) .

- Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal markers (creatinine) in serum post-treatment .

How can QSAR models predict physicochemical properties of this compound?

Answer:

- Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE .

- Validation : Compare predicted vs. experimental IC values (R >0.7 indicates robustness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.